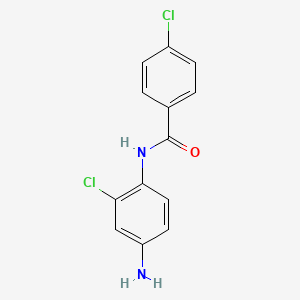

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide

Description

N-(4-Amino-2-chlorophenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorophenyl group linked via an amide bond to a 4-amino-2-chlorophenyl moiety. Its molecular formula is C₁₃H₁₀Cl₂N₂O, with a molecular weight of 297.14 g/mol (CAS: 10558-45-9) .

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOVFYZBJIRKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide typically involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for N-(4-amino-2-chlorophenyl)-4-chlorobenzamide may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17)

- Structure : Differs by a 5-chloro-2-hydroxybenzamide group instead of 4-chlorobenzamide.

- Activity: Exhibits potent anti-human adenovirus (HAdV) activity with selectivity indexes (SI) > 100, outperforming the lead compound niclosamide .

- Solubility: Not explicitly reported, but related derivative B17 (a niclosamide analog) shows improved solubility (10.6 mg/mL in DMSO) compared to niclosamide (1.6 mg/mL) .

Key Insight : The hydroxyl group in A17 likely enhances hydrogen bonding and target affinity, contributing to antiviral efficacy.

Anti-inflammatory 4-Chlorobenzamide Derivatives

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)

- Structure : Features a thiazole ring substituted with a 4-chlorobenzamide group.

- Activity : Demonstrates significant anti-inflammatory effects in carrageenan-induced rat paw edema models .

- SAR: The thiazole moiety may improve membrane permeability or receptor binding compared to the amino-chlorophenyl group in the target compound.

Imidazoline I₂ Receptor Ligands

RO16-1649 (N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride)

- Structure: Contains a 2-aminoethyl substituent instead of the 4-amino-2-chlorophenyl group.

- Activity : Acts as a high-affinity ligand for imidazoline I₂ receptors, implicated in neuroprotection and metabolic regulation .

- Structural Impact: The ethylamine side chain facilitates interactions with central nervous system targets, unlike the aromatic amino group in the target compound.

Derivatives with Modified Aromatic Substituents

N-[4-(Allyloxy)phenyl]-4-chlorobenzamide

N-(2-Methylphenylsulfonyl)-4-chlorobenzamide

- Structural Feature : Exhibits the largest dihedral angle (89.4°) in its series, indicating significant conformational distortion due to sulfonyl and chloro substituents .

- Implication : Such distortion could influence crystallinity or protein-binding dynamics.

Structural and Functional Data Tables

Table 1: Bioactivity Comparison of 4-Chlorobenzamide Derivatives

Table 2: Structural Impact of Substituents

Q & A

Q. What are the optimal synthetic routes for N-(4-amino-2-chlorophenyl)-4-chlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amidation of 4-amino-2-chlorobenzoyl chloride with 4-chlorobenzoic acid derivatives. Two primary approaches are:

- Acyl chloride route : React 4-amino-2-chlorobenzoyl chloride with 4-chlorobenzoic acid in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .

- Coupling reagent route : Use carbodiimides (e.g., DCC) with HOBt to activate the carboxylic acid, followed by amine coupling. This avoids handling reactive acyl chlorides .

Optimization includes monitoring reaction progress via HPLC and adjusting solvent polarity (e.g., DMF for solubility) and temperature (50–80°C for faster kinetics).

Q. How can the purity and structural integrity of synthesized N-(4-amino-2-chlorophenyl)-4-chlorobenzamide be validated?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .

- Characterization :

- NMR : Confirm amide bond formation (δ 10–12 ppm for NH in H NMR) and aromatic substitution patterns.

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 309.1).

- HPLC : Assess purity (>95% area under the curve) .

Advanced Research Questions

Q. What structural analysis techniques are critical for resolving crystallographic ambiguities in N-(4-amino-2-chlorophenyl)-4-chlorobenzamide derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond angles and torsional strain in the benzamide core. Use SHELXL for refinement, leveraging its robustness in handling disordered Cl substituents .

- DFT calculations : Compare experimental (SCXRD) and computed (B3LYP/6-31G*) geometries to identify electron-density mismatches, particularly at the chloro-substituted phenyl rings .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the 4-Cl group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to modulate lipophilicity and target binding.

- Example : Nitro substitution increases solubility but reduces antimicrobial potency due to steric hindrance .

- Biological Assays :

- Conduct enzyme inhibition assays (e.g., against kinase targets) with IC measurements.

- Use molecular docking (AutoDock Vina) to predict binding modes to active sites .

Q. How should researchers address contradictions in solubility and bioactivity data across studies?

- Methodological Answer :

- Data Triangulation :

| Factor | Impact | Resolution |

|---|---|---|

| Solvent system | DMSO vs. aqueous buffers alter solubility | Standardize solvent (e.g., 5% DMSO in PBS) . |

| Substituent position | Ortho vs. para-Cl affects π-stacking | Re-synthesize isomers and compare bioactivity . |

- Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves and validate reproducibility .

Key Recommendations for Experimental Design

- Synthesis : Prioritize coupling reagents over acyl chlorides for safer, scalable reactions .

- Crystallography : Use SHELXL for refinement and deposit CIF files in public databases (e.g., CCDC) .

- Biological Testing : Include niclosamide (a structural analog) as a positive control in antiviral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.